molecular formula C12H11NO2 B152610 5-(4-Methoxyphenyl)pyridin-2(1H)-one CAS No. 53242-51-6

5-(4-Methoxyphenyl)pyridin-2(1H)-one

Cat. No. B152610
Key on ui cas rn: 53242-51-6
M. Wt: 201.22 g/mol
InChI Key: CHDTWSPLGKBXPY-UHFFFAOYSA-N
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Patent
US08399493B2

Procedure details

According to Scheme 5 Step 1: The title compound was prepared from 5-bromopyridin-2(1H)-one (1 eq, 17.2 mmol, 3.00 g, Example 1 Step 1) and 4-methoxyphenylboronic acid (1.5 eq, 25.9 mmol, 3.93 g) according to the procedure described for Example 2 Step 2. Reaction conditions: 4.5 hours at 120° C. The crude product was purified by flash chromatography over silica gel (AIT Flashsmart prepacked column 70 g SiO2) using pure AcOEt then AcOEt/MeOH 95/5 as eluent to afford 5-(4-methoxyphenyl)-(1H)-pyridin-2-one (11.9 mmol, 2.40 g, 69%) as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.93 g
Type
reactant
Reaction Step One
Name
AcOEt MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5](=[O:8])[NH:6][CH:7]=1.[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1>C1CCCCC1.CCOC(C)=O>[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([C:2]2[CH:3]=[CH:4][C:5](=[O:8])[NH:6][CH:7]=2)=[CH:13][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=CC(NC1)=O
Name
Quantity
3.93 g
Type
reactant
Smiles
COC1=CC=C(C=C1)B(O)O
Step Two
Name
AcOEt MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1.CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction conditions
CUSTOM
Type
CUSTOM
Details
4.5 hours
Duration
4.5 h
CUSTOM
Type
CUSTOM
Details
at 120° C
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography over silica gel (AIT Flashsmart prepacked column 70 g SiO2)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1C=CC(NC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.9 mmol
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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